1-(5-Methylisoxazol-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a cyclopropane ring attached to the carboxylic acid group and a methyl-substituted oxazole ring. Oxazole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach is the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction typically occurs at room temperature and can be carried out in a flow reactor to improve safety and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been reported to be effective for the oxidative aromatization of oxazolines to oxazoles . This method minimizes the risk of blockages and improves the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can lead to the formation of oxazoles, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid
- 1-(4-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- 1-(5-ethyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid
Uniqueness
1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9NO3 |
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Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-6(4-9-12-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
MJGKKGUWOYKWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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